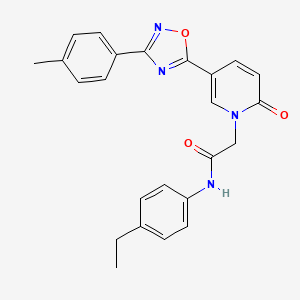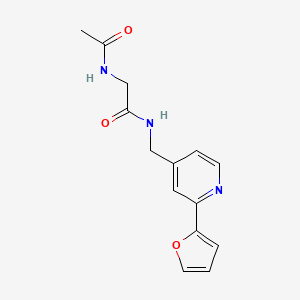![molecular formula C22H28N2O4S B2848715 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921992-79-2](/img/structure/B2848715.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties
Research on related compounds demonstrates interest in their photophysical properties. For instance, Petrovskii et al. (2017) explored the synthesis and photophysical properties of a novel fused oxazapolycyclic skeleton, showcasing strong blue emission in dichloromethane, indicating potential applications in fluorescence or photonic materials (Petrovskii et al., 2017).
Polymer Synthesis and Stability
Kim et al. (2005) conducted studies on the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and their hydrolytic stability, suggesting a potential application of related compounds in creating high-performance polymers (Kim et al., 2005).
Catalytic Applications
Ragaini et al. (1995) reported on novel chelating nitrogen ligands and their application in catalytic reduction processes. This research could point to potential catalytic uses of similar compounds (Ragaini et al., 1995).
Axial Stereocontrol in Synthesis
Balgobin et al. (2017) explored axial stereocontrol in dibenz[c,e]azepines, which may be relevant for synthetic applications involving N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide (Balgobin et al., 2017).
Fluorescent Probe Technique
Jun et al. (1971) studied the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique, indicating potential in biological labeling or assay development (Jun et al., 1971).
Spectroscopic and X-ray Diffraction Studies
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids and conducted X-ray diffraction and DFT studies, highlighting applications in material science and molecular modeling (Almansour et al., 2016).
Chemoselectivity in Organic Synthesis
Azzouzi et al. (2005) focused on the high chemoselectivity of CS dipolarophile in cycloaddition reactions, which might be relevant for selective synthesis involving similar compounds (Azzouzi et al., 2005).
Interaction with Nitrogen-Containing Binucleophiles
Kolos et al. (2004) investigated the interaction of cyclic diketones with nitrogen-containing binucleophiles, potentially useful for the synthesis of complex heterocyclic compounds (Kolos et al., 2004).
Endothelin Receptor Antagonists
Murugesan et al. (2000) described the synthesis and SAR studies of oxazolyl biphenylsulfonamides as potent endothelin-A (ET(A)) receptor antagonists, suggesting possible therapeutic applications (Murugesan et al., 2000).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-12-24-19-11-10-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-16(2)7-9-17/h6-11,13,23H,5,12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRLJJFPRYHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

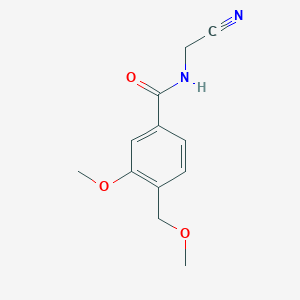

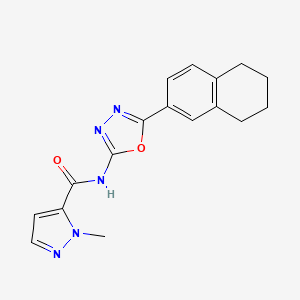
![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)
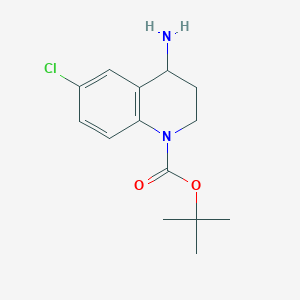
![N,N-diethyl-5-methyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
